molecular formula C26H16N2O7 B2951033 N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 888464-92-4

N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2951033
CAS No.: 888464-92-4
M. Wt: 468.421
InChI Key: PCGMKIXBKZZNNK-UHFFFAOYSA-N
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Description

This compound features a benzofuran core substituted at position 3 with a benzo[d][1,3]dioxol-5-ylcarbamoyl group and at position 2 with a 2-oxo-2H-chromene-3-carboxamide moiety. The benzofuran and coumarin (chromene-2-one) scaffolds are pharmacologically significant, often associated with anti-inflammatory, anticancer, and enzyme-inhibitory activities. The benzo[d][1,3]dioxole (piperonyl) group enhances metabolic stability and binding affinity in many drug candidates .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-ylcarbamoyl)-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16N2O7/c29-24(17-11-14-5-1-3-7-18(14)35-26(17)31)28-22-16-6-2-4-8-19(16)34-23(22)25(30)27-15-9-10-20-21(12-15)33-13-32-20/h1-12H,13H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGMKIXBKZZNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC6=CC=CC=C6OC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide, with CAS number 888464-92-4, is a synthetic compound that has attracted interest due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H16N2O7, with a molecular weight of 468.4 g/mol. The compound features a complex arrangement including a benzofuran ring fused with a benzo[d][1,3]dioxole moiety and a carbamate functional group. This intricate structure allows for various interactions with biological targets.

PropertyValue
CAS Number888464-92-4
Molecular FormulaC26H16N2O7
Molecular Weight468.4 g/mol
Purity≥95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The carbamate groups can form covalent bonds with active site residues, leading to enzyme inhibition or modulation. Additionally, the benzofuran and benzo[d][1,3]dioxole moieties may engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, influencing their functions.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies on related compounds have demonstrated their ability to scavenge free radicals effectively and reduce oxidative stress in cellular models .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways. The structural components of the compound are believed to enhance its interaction with cancer-related targets .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound. It has been shown to mitigate neurotoxicity in models of neurodegenerative diseases by modulating signaling pathways associated with neuronal survival .

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications in the structural components significantly affect the biological activity of related compounds. For example:

  • Substituents on the benzofuran ring : Altering substituents can enhance or reduce receptor affinity.
  • Carbamate functionalization : This modification plays a critical role in increasing the potency against specific biological targets.

Case Studies

  • Antioxidant Activity Study : A study evaluated the antioxidant capacity of structurally similar compounds using DPPH and FRAP assays, demonstrating significant radical scavenging activity .
  • Cytotoxicity Assessment : In vitro cytotoxicity tests revealed that this compound exhibited selective toxicity towards cancer cells while sparing normal fibroblast cells .

Comparison with Similar Compounds

Structural Similarities and Differences

Key analogs (Table 1) share the benzo[d][1,3]dioxol-5-ylcarbamoyl and benzofuran/coumarin motifs but differ in substituents and heterocyclic systems:

Key Observations

Substituent Impact :

  • The target compound’s coumarin group distinguishes it from analogs like and , which feature phenylbutanamido chains. Coumarin’s planar structure may enhance DNA intercalation or fluorescence properties, whereas alkyl chains in and improve lipophilicity .
  • Thiazole-containing analogs (e.g., ) exhibit halogen substituents (Cl), which often boost binding affinity but reduce synthetic yields (27% vs. 40–90% for simpler derivatives ).

Synthetic Efficiency :

  • Carboxamide derivatives with fewer heterocycles (e.g., Compound 22) achieve moderate yields (40%), while multi-step syntheses (e.g., Compound 24) require optimized conditions for higher yields (74–90%) .

Biological Relevance :

  • Benzofuran-coumarin hybrids are understudied but show promise in targeting G-quadruplex DNA due to their aromatic stacking capability . In contrast, thiazole derivatives (e.g., ) are explored for kinase inhibition .

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